molecular formula C13H13NO3 B8415636 7-(2-Methoxyethoxy)quinoline-2-carbaldehyde

7-(2-Methoxyethoxy)quinoline-2-carbaldehyde

Cat. No. B8415636
M. Wt: 231.25 g/mol
InChI Key: JSRHPZCFFUDOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethoxy)quinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Methoxyethoxy)quinoline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Methoxyethoxy)quinoline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

7-(2-methoxyethoxy)quinoline-2-carbaldehyde

InChI

InChI=1S/C13H13NO3/c1-16-6-7-17-12-5-3-10-2-4-11(9-15)14-13(10)8-12/h2-5,8-9H,6-7H2,1H3

InChI Key

JSRHPZCFFUDOBV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)C=CC(=N2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-(2-methoxyethoxy)-2-methylquinoline (0.16 g, 0.76 mmol) in dioxane (15 mL) and water (0.15 mL) was added selenium dioxide (0.10 g, 0.91 mmol) and the resultant mixture heated at reflux for 2 hours. The cooled reaction mixture was filtered through a plug of Celite® to remove solids, rinsing with dichloromethane. The filtrate was concentrated under reduced pressure and purified by normal phase chromatography on silica gel (10-20% ethyl acetate/hexanes) to afford the title compound (0.12 g, 70%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of 7-(2-methoxyethoxy)-2-methylquinoline (235 mg, 1.08 mmol) in dioxane (3 mL) and water (0.03 mL) was added SeO2 (132 mg, 1.19 mmol). The reaction mixture was heated at reflux for 2 hours. After cooling to ambient temperature, the solid was removed by filtration and washed with DCM. The filtrate was concentrated under reduced pressure and The residue was purified by flash chromatography on silica gel (4:1 hexanes/EtOAc) to give 7-(2-methoxyethoxy)quinoline-2-carbaldehyde (195 mg, 78%) as a white solid.
Quantity
235 mg
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.03 mL
Type
solvent
Reaction Step One

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